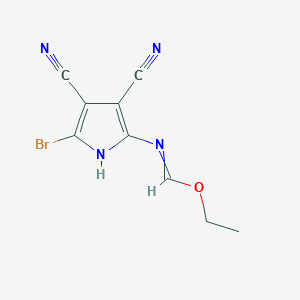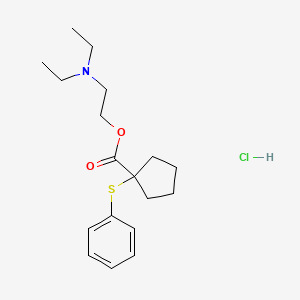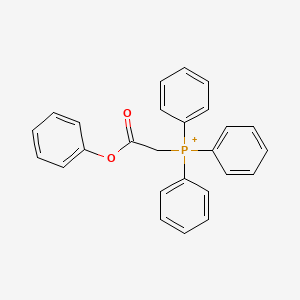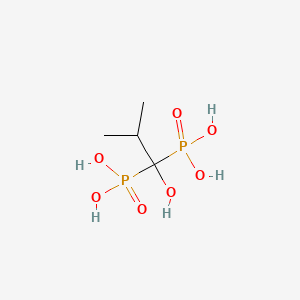
Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate typically involves the reaction of 5-bromo-3,4-dicyano-1H-pyrrole with ethyl formimidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by acids or bases to facilitate the formation of the imidate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted pyrrole derivatives with diverse chemical properties.
Applications De Recherche Scientifique
Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate involves its interaction with molecular targets such as enzymes or receptors. The presence of cyano and bromine groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Ethyl (5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyrrole derivatives, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
110089-43-5 |
|---|---|
Formule moléculaire |
C9H7BrN4O |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
ethyl N-(5-bromo-3,4-dicyano-1H-pyrrol-2-yl)methanimidate |
InChI |
InChI=1S/C9H7BrN4O/c1-2-15-5-13-9-7(4-12)6(3-11)8(10)14-9/h5,14H,2H2,1H3 |
Clé InChI |
YRRNWMJTNLYXEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NC1=C(C(=C(N1)Br)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)



